N-(4-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3/c24-16-8-10-17(11-9-16)25-23(30)22(29)19-14-27(20-7-3-2-6-18(19)20)15-21(28)26-12-4-1-5-13-26/h2-3,6-11,14H,1,4-5,12-13,15H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZFJCJYDRUQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.
Coupling Reactions: The chlorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amide coupling reaction using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, solvents like DMF or DMSO, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit promising antimicrobial activity. A study demonstrated that related compounds showed effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .
Table 1: Summary of Antimicrobial Activity
Cytotoxicity Against Cancer Cells
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies revealed that it exhibits selective cytotoxicity, with IC50 values in the low micromolar range, indicating potential as an anticancer agent . The mechanism may involve apoptosis induction through mitochondrial pathways.
Table 2: Cytotoxicity Data
Enzyme Inhibition
This compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to disease progression. Notably, it has shown potential to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of similar compounds and established a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests conducted on various cancer cell lines indicated that compounds with similar frameworks exhibited IC50 values suggesting selective toxicity towards cancer cells while sparing normal cells . This selective action is hypothesized to arise from structural interactions with cellular targets unique to malignant cells.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide: shares structural similarities with other indole-based compounds and piperidine derivatives.
4-Methoxyphenethylamine: Another compound with a similar structural motif, used in various organic syntheses.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Biological Activity
N-(4-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a piperidine ring, a chlorophenyl group, and an indole moiety. The presence of the chlorophenyl group enhances lipophilicity, which may influence its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Weight | 437.92 g/mol |
| IUPAC Name | This compound |
| Purity | Typically 95% |
Anticancer Activity
Research indicates that compounds with similar structural features often exhibit anticancer properties. For instance, derivatives of indole and piperidine have shown activity against various cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis through caspase activation pathways, affecting the cell cycle regulation.
Antioxidant Activity
Compounds similar to this compound have demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in cells:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 6.19 | HepG2 |
| Compound B | 5.10 | MCF7 |
Antimicrobial Activity
The compound may also exhibit antimicrobial properties, particularly against bacterial strains. Similar piperidine derivatives have shown moderate to strong antibacterial activity:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
Case Studies and Research Findings
- Study on Anticancer Effects : A study evaluated the compound's effects on MCF7 and HepG2 cell lines, revealing significant antiproliferative activity with IC50 values lower than standard chemotherapeutics like doxorubicin .
- Antioxidant Evaluation : Another study assessed the antioxidant capacity using the DPPH assay, finding that modifications to the compound significantly enhanced its ability to scavenge free radicals .
- Antimicrobial Screening : In vitro tests showed that related compounds effectively inhibited growth in various bacterial strains, suggesting potential therapeutic applications in treating infections .
Q & A
Q. What are the common synthetic routes for N-(4-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide?
Methodological Answer: The synthesis typically involves multi-step coupling reactions. For example:
Indole-piperidine intermediate formation : React 1-(2-oxo-2-piperidin-1-ylethyl)indole with chloroacetyl chloride under basic conditions.
Acetamide coupling : Use TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent to conjugate the intermediate with 4-chloroaniline in dichloromethane (DCM) at 0–5°C .
Purification : Employ silica gel chromatography (hexane:ethyl acetate, 9:3 v/v) and recrystallization for final isolation.
Q. Key Reagents and Conditions
| Step | Reagent/Condition | Role |
|---|---|---|
| 1 | Chloroacetyl chloride, DCM | Acylation |
| 2 | TBTU, 2,6-lutidine, DCM | Amide coupling |
| 3 | Silica gel chromatography | Purification |
Q. Which spectroscopic methods are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Resolve tautomeric forms (e.g., amine/imine ratios) and confirm substituent connectivity. For example, NH protons in the indole and acetamide moieties appear at δ 10.10–13.30 ppm .
- X-ray crystallography : Determine 3D molecular geometry and intermolecular interactions (e.g., hydrogen-bonded dimers with R₂²(10) motifs) .
- Mass spectrometry (ESI/APCI+) : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data caused by tautomerism?
Methodological Answer:
- Variable-temperature NMR (VT-NMR) : Monitor dynamic equilibria (e.g., amine ↔ imine tautomers) by acquiring spectra at 25°C to 60°C. Ratios can be quantified via integration of NH proton signals .
- DFT calculations : Simulate tautomer stability using Gaussian software with B3LYP/6-31G(d) basis sets. Compare computed chemical shifts with experimental NMR data to identify dominant forms .
Q. Example Data
| Tautomer | Energy (kcal/mol) | NH Chemical Shift (δ, ppm) |
|---|---|---|
| Amine | 0.0 | 10.10 (br s) |
| Imine | +2.3 | 11.20 (br s) |
Q. What computational approaches predict the electronic properties of this compound?
Methodological Answer:
- HOMO-LUMO analysis : Use density functional theory (DFT) to calculate frontier molecular orbitals. For N-chlorophenyl acetamides, HOMO values typically range from -6.2 to -5.8 eV, indicating moderate electrophilicity .
- Molecular electrostatic potential (MESP) : Map charge distribution to identify nucleophilic/electrophilic sites (e.g., negative potential at the indole NH, positive at the chloroaryl group) .
Q. Computational Parameters
| Software | Basis Set | Solvent Model |
|---|---|---|
| Gaussian | 6-31G(d) | PCM (water) |
Q. How can structural derivatives be designed to study structure-activity relationships (SAR)?
Methodological Answer:
Q. Example Derivatives and Activity
| Derivative | Modification | Observed Effect |
|---|---|---|
| A | C-5 nitro | Increased kinase inhibition |
| B | Morpholine | Enhanced aqueous solubility |
Q. How to address low yields in the final coupling step of the synthesis?
Methodological Answer:
- Optimize stoichiometry : Use a 1.2:1 molar ratio of indole intermediate to 4-chloroaniline to drive the reaction to completion .
- Temperature control : Maintain 0–5°C during TBTU addition to minimize side reactions (e.g., hydrolysis) .
- Alternative coupling agents : Test HATU or EDCI/HOBt if TBTU underperforms .
Q. What strategies validate the compound’s stability under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
